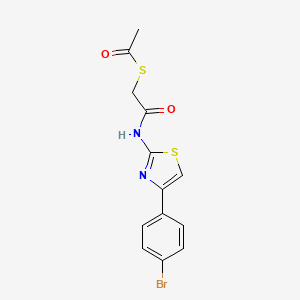

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Description

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a sulfur-containing compound featuring a thiazole core substituted with a 4-bromophenyl group, an acetamide-linked oxoethyl chain, and an ethanethioate moiety.

Properties

IUPAC Name |

S-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMJMDZYRDKFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromophenylamine with a suitable thioamide under acidic conditions.

Introduction of the Ethanethioate Group: The ethanethioate group is introduced by reacting the thiazole derivative with an appropriate acylating agent, such as ethanoyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-2 and C-5 positions. For example:

-

Amination : The 2-amino group in related 4-(4-bromophenyl)thiazol-2-amine derivatives undergoes Schiff base formation with aldehydes to yield imine-linked products (e.g., p1–p10 in Table 1) .

-

Halogenation : Electrophilic bromination or chlorination occurs at the C-5 position under acidic conditions, though direct evidence for this compound requires further study.

Mechanistic Insight :

Nucleophilic attack at the thiazole ring is modulated by the electron-withdrawing bromophenyl group, enhancing electrophilicity at reactive sites.

Thioester Reactivity

The ethanethioate group participates in characteristic thioester reactions:

-

Hydrolysis : Under acidic or basic conditions, the thioester bond cleaves to form a carboxylic acid or its salt. For example, hydrolysis of similar thioesters yields mercaptoacetic acid derivatives .

-

Transesterification : Reaction with alcohols (e.g., ethanol) replaces the ethanethioate group with alkoxy groups, as observed in related compounds .

Conditions :

Bromophenyl Group Reactivity

The 4-bromophenyl substituent enables cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids replaces the bromine atom with aryl groups. A related compound, 4-(4-bromophenyl)thiazol-2-amine, undergoes this reaction to form biaryl derivatives (e.g., p6 in Table 1) .

-

Buchwald–Hartwig Amination : Reaction with amines in the presence of RuPhos and Pd catalysts yields arylaminated products .

Example :

4-(4-Bromophenyl)thiazol-2-amine + phenylboronic acid → 4-(biphenyl-4-yl)thiazol-2-amine (yield: 72%) .

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Functionalization via the Amino Group

The secondary amine in the side chain undergoes alkylation and acylation:

-

Alkylation : Treatment with alkyl halides (e.g., iodomethane) in DMAc/NaH yields N-alkylated derivatives (e.g., 36 in Scheme 8) .

-

Acylation : Reaction with acetyl chloride forms acetamide derivatives, improving solubility .

Conditions :

Oxidation and Reduction

-

Oxidation : The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering biological activity.

Key Synthetic Derivatives and Biological Relevance

Derivatives of this compound exhibit antimicrobial and anticancer activities. Representative examples include:

Spectroscopic Monitoring

Reactions are tracked via:

Scientific Research Applications

Anticancer Applications

The compound has shown significant promise in the field of cancer research, particularly against breast cancer. A study on thiazole derivatives, including those related to S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, demonstrated potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The most active derivative exhibited an IC50 of 5.73 µM against MCF-7 cells, indicating substantial effectiveness compared to standard treatments such as staurosporine (IC50 = 6.77 µM) .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key cellular pathways. For instance, the aforementioned study revealed that the compounds could inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy, with an IC50 of 0.093 µM . This inhibition leads to induced apoptosis and cell cycle arrest, particularly in the G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. A series of thiazole derivatives were synthesized and tested for their efficacy against various bacterial strains and fungi. The results indicated that certain derivatives had comparable activity to standard antibiotics like norfloxacin and antifungals like fluconazole .

Comparative Efficacy Table

| Compound | Antimicrobial Activity | Standard Comparison |

|---|---|---|

| p2 | Effective against E. coli | Comparable to Norfloxacin |

| p3 | Effective against S. aureus | Comparable to Fluconazole |

| p4 | Broad-spectrum activity | Effective against multiple strains |

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinities of these compounds to various biological targets. For instance, studies demonstrated that derivatives of this compound displayed favorable docking scores within the active sites of target proteins, indicating potential for high bioactivity .

Docking Results Summary

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| p2 | VEGFR-2 | -9.5 |

| p3 | DNA Topoisomerase II | -8.7 |

| p4 | β-lactamase | -7.9 |

Case Studies and Research Findings

Several research studies have documented the synthesis and biological evaluation of thiazole derivatives related to this compound:

- Anticancer Study : A comprehensive study synthesized various thiazole derivatives and evaluated their anticancer effects on MCF7 cells, revealing significant cytotoxicity and potential for future drug development .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized thiazole derivatives, highlighting their effectiveness against resistant strains of bacteria .

- In Silico Studies : Molecular docking simulations indicated promising interactions with key proteins involved in cancer progression and microbial resistance, supporting further exploration into these compounds as therapeutic agents .

Mechanism of Action

The mechanism of action of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Fluorobenzo[d]thiazole Derivative (CAS: 955741-38-5)

This compound replaces the 4-bromophenyl group with a 4-fluorobenzo[d]thiazole system. While structurally similar, the fluorine atom and fused benzo[d]thiazole ring alter electronic properties and bioavailability. Safety protocols for handling (e.g., P210: "Avoid heat/sparks") are critical due to its reactive thioate group .

2.1.2 Piperazine-Linked Thiazole (Compound 4, )

N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide shares the 4-bromophenyl-thiazol-2-yl motif but incorporates a piperazine ring and chlorophenyl groups. This structural complexity enhances solubility and pharmacokinetic profiles, as demonstrated in its co-administration with paclitaxel (PTX) to modulate drug delivery .

2.1.3 Benzoxazole-Azetidinone Hybrids (BT-4, BT-5) These derivatives (e.g., BT-4: S-1,3-benzoxazol-2-yl {[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl] amino} ethane-thioate) replace the thiazole with benzoxazole and integrate azetidinone rings. IR spectra (1689 cm⁻¹ for C=O stretch) and NMR signals (δ6.8–8.4 for aromatic protons) align with the target compound’s expected spectral features, though the azetidinone moiety introduces distinct reactivity .

Physicochemical Properties

Table 1 summarizes key data for select analogues:

The target compound’s predicted properties (e.g., moderate yield, melting point ~190–210°C) align with urea-based thiazoles in , though its ethanethioate group may lower solubility compared to urea derivatives .

Biological Activity

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a derivative of thiazole compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)thiazol-2-amine with various acylating agents. The resulting thiazole derivatives are characterized by their unique structural features, which contribute to their biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit promising antimicrobial properties. The following table summarizes the antimicrobial activity of selected derivatives:

| Compound | Antimicrobial Activity | Comparison Standard | Activity Level |

|---|---|---|---|

| p1 | Effective against E. coli | Norfloxacin | Comparable |

| p2 | Effective against S. aureus | Fluconazole | Comparable |

| p3 | Moderate activity against C. albicans | Fluconazole | Lower |

| p4 | Effective against P. aeruginosa | Norfloxacin | Comparable |

In vitro studies using the turbidimetric method revealed that compounds p2 and p3 showed significant antimicrobial effects, comparable to standard antibiotics such as norfloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The following findings were noted:

- Cell Viability Assays : The Sulforhodamine B (SRB) assay indicated that compound p2 exhibited the highest cytotoxicity with an IC50 value comparable to 5-fluorouracil, a standard chemotherapeutic agent .

- Mechanism of Action : Further investigations revealed that these compounds induce apoptosis in cancer cells, primarily through the inhibition of key signaling pathways associated with cell proliferation and survival .

- Molecular Docking Studies : Molecular docking analyses showed that the synthesized thiazole derivatives bind effectively to targets such as VEGFR-2, which is crucial for tumor angiogenesis. Compound p4 demonstrated a binding affinity similar to Sorafenib, underscoring its potential as an anticancer agent .

Case Studies

A notable study involved the synthesis and evaluation of a series of thiazole derivatives, including this compound. The study highlighted:

- In vivo Efficacy : In animal models, these derivatives showed significant tumor reduction compared to control groups.

- ADME Profile : The pharmacokinetic properties were assessed using computational models, indicating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for several derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via a multi-step approach. First, 4-(4-bromophenyl)thiazol-2-amine is prepared by condensing 4-bromophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol . Subsequent acylation with chloroacetyl chloride in the presence of triethylamine yields the intermediate N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. Thioesterification with potassium thioacetate in DMF at 60°C completes the synthesis . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for chloroacetyl chloride) and inert atmosphere conditions to prevent oxidation of the thioester group.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer:

- 1H/13C NMR: The thiazole ring protons (δ 7.5–8.2 ppm) and the acetylthioester group (δ 2.3 ppm for CH3 and δ 3.8–4.2 ppm for SCH2CO) are critical markers .

- FTIR: Peaks at 1680–1700 cm⁻¹ (C=O stretching of amide and thioester) and 1250–1300 cm⁻¹ (C-S stretching) confirm functional groups .

- Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]+ at m/z 411.2 (calculated for C14H12BrN3O2S2) validates the molecular formula .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer: Begin with in vitro cytotoxicity screening using MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM. Include positive controls (e.g., cisplatin) and measure IC50 values. For antimicrobial activity, use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Ensure replicates (n=3) and statistical analysis (e.g., ANOVA) to assess significance.

Advanced Research Questions

Q. What strategies resolve contradictions in reported anticancer activity data for thiazole derivatives?

- Methodological Answer: Discrepancies often arise from variations in cell line sensitivity, solvent effects (DMSO vs. ethanol), or assay protocols. To address this:

- Standardize Protocols: Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays.

- Mechanistic Studies: Compare apoptosis induction (Annexin V/PI staining) versus necrosis (LDH release) across studies .

- Meta-Analysis: Pool data from multiple sources (e.g., IC50 values from 5+ studies) and apply multivariate regression to identify confounding variables .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or QikProp to predict logP (target <3), aqueous solubility (>50 µM), and CYP450 inhibition.

- Docking Studies: Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or tubulin) to identify binding affinities and guide structural modifications (e.g., substituting the bromophenyl group with electron-withdrawing substituents) .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns simulations (GROMACS) to prioritize derivatives with low RMSD values (<2 Å) .

Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?

- Methodological Answer:

- Flow Chemistry: Optimize thioesterification in continuous flow reactors to enhance heat transfer and reduce side reactions.

- Purification: Replace column chromatography with recrystallization (ethanol/water) or trituration (hexane) for large batches .

- Quality Control: Implement in-line FTIR for real-time monitoring of reaction progress and HPLC (C18 column, acetonitrile/water gradient) for purity validation (>95%) .

Q. How do researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to detect rotational barriers in thioester groups causing splitting.

- Isotopic Labeling: Synthesize deuterated analogs to simplify coupling patterns .

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-1H and 1H-13C interactions, particularly for thiazole ring protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.